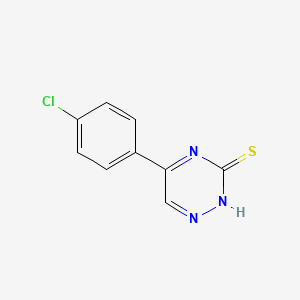![molecular formula C24H31NO3 B6043150 methyl 4-{[4-(hydroxymethyl)-4-(3-phenylpropyl)-1-piperidinyl]methyl}benzoate](/img/structure/B6043150.png)
methyl 4-{[4-(hydroxymethyl)-4-(3-phenylpropyl)-1-piperidinyl]methyl}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-{[4-(hydroxymethyl)-4-(3-phenylpropyl)-1-piperidinyl]methyl}benzoate, commonly known as MHPB, is a compound that belongs to the class of piperidine derivatives. It is a psychoactive substance that has gained attention from the scientific community due to its potential therapeutic effects. MHPB has been shown to have an affinity for the dopamine D2 receptor, which plays a crucial role in the regulation of mood and behavior.
作用機序
MHPB has been shown to have an affinity for the dopamine D2 receptor, which is involved in the regulation of mood and behavior. It acts as a partial agonist of the receptor, meaning that it can activate the receptor to a certain extent but not to the same degree as a full agonist. This partial agonism results in a modulatory effect on dopamine signaling, which is thought to be responsible for MHPB's therapeutic effects.
Biochemical and Physiological Effects:
MHPB has been shown to increase the release of dopamine in the prefrontal cortex and the nucleus accumbens, two brain regions that are involved in the regulation of mood and reward. This increase in dopamine release is thought to be responsible for MHPB's anxiolytic and antidepressant effects. MHPB has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. This increase in BDNF expression is thought to be responsible for MHPB's neuroprotective effects.
実験室実験の利点と制限
One advantage of using MHPB in lab experiments is that it has a high affinity for the dopamine D2 receptor, making it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one limitation of using MHPB is that it is a psychoactive substance, which means that it can affect behavior and cognition in animal models. This can make it difficult to interpret the results of experiments that use MHPB.
将来の方向性
There are several future directions for research on MHPB. One area of interest is the development of MHPB analogs that have improved pharmacological properties, such as increased selectivity for the dopamine D2 receptor. Another area of interest is the investigation of MHPB's potential therapeutic effects in different disease models, such as models of depression, anxiety, and addiction. Additionally, more research is needed to understand the mechanisms underlying MHPB's neuroprotective effects and to develop strategies for enhancing these effects.
合成法
The synthesis of MHPB involves several steps, including the reaction of 4-bromomethyl benzoate with 4-(3-phenylpropyl)piperidine, followed by the reduction of the resulting intermediate with sodium borohydride. The final product, MHPB, is obtained by the esterification of the hydroxyl group with methyl iodide. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学的研究の応用
MHPB has been studied for its potential therapeutic effects in various fields, including psychiatry, neurology, and addiction medicine. Research has shown that MHPB has anxiolytic, antidepressant, and antipsychotic properties, making it a promising candidate for the treatment of mood and anxiety disorders. MHPB has also been shown to have neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's.
特性
IUPAC Name |
methyl 4-[[4-(hydroxymethyl)-4-(3-phenylpropyl)piperidin-1-yl]methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO3/c1-28-23(27)22-11-9-21(10-12-22)18-25-16-14-24(19-26,15-17-25)13-5-8-20-6-3-2-4-7-20/h2-4,6-7,9-12,26H,5,8,13-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNKVXUUWRERIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2CCC(CC2)(CCCC3=CC=CC=C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(1H-imidazol-4-yl)ethyl]-1,2,3,4-tetrahydro-2-naphthalenamine](/img/structure/B6043067.png)
![5-{1-[(1-methyl-1H-1,2,3-benzotriazol-5-yl)carbonyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6043075.png)
![{1-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)methyl]-4-piperidinyl}(2-thienyl)methanol trifluoroacetate (salt)](/img/structure/B6043082.png)
![3-(4-fluorophenyl)-5-{[2-(4-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6043093.png)
![1-(1-{[6-(4-hydroxyphenyl)pyridin-3-yl]carbonyl}piperidin-3-yl)-3-methylbutan-1-one](/img/structure/B6043099.png)
![2-methyl-5-(4-morpholinylcarbonyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one](/img/structure/B6043104.png)
![4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-2-iodo-6-methoxyphenol](/img/structure/B6043116.png)
![1-(cyclobutylmethyl)-3-hydroxy-3-{[4-(6-methyl-2-pyridinyl)-1-piperazinyl]methyl}-2-piperidinone](/img/structure/B6043124.png)

![2-[(3-chloro-4-methylphenyl)amino]-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B6043137.png)
![7-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B6043144.png)
![1'-[(6-methyl-2-pyridinyl)methyl]-N-[1-(4-pyridinyl)propyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B6043145.png)
![3-[2-(4-hydroxypiperidin-1-yl)ethyl]-8-methylquinazolin-4(3H)-one](/img/structure/B6043162.png)
![4-methoxy-N-[2,2,2-trichloro-1-({[(2,4-dimethylphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B6043167.png)
